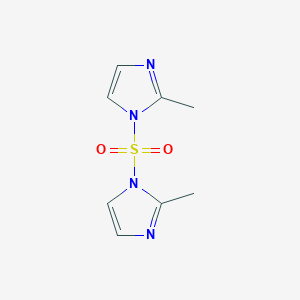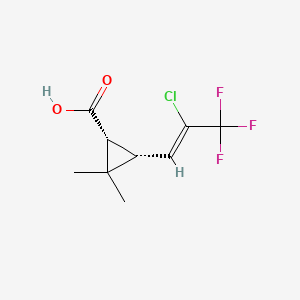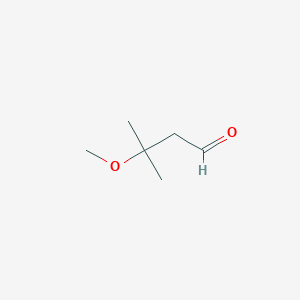
3-メトキシ-3-メチルブタナール
概要
説明
3-Methoxy-3-methylbutanol, also known as 3-Methoxy-3-methylbutan-1-ol, is a chemical compound with the molecular formula C6H14O2 . It is a colorless to almost colorless clear liquid . This compound is considered an eco-friendly solvent and is widely used in paints, inks, fragrances, air fresheners, household, and industrial cleaner formulations due to its non-toxic and non-volatile characteristics . It can also be used as a raw material to produce industrial detergents .
Molecular Structure Analysis
The molecular structure of 3-Methoxy-3-methylbutanol is represented by the formula C6H14O2 . The IUPAC Standard InChI is InChI=1S/C6H14O2/c1-6(2,8-3)4-5-7/h7H,4-5H2,1-3H3 .Physical And Chemical Properties Analysis
3-Methoxy-3-methylbutanol has a boiling point of 174 °C and a flash point of 67 °C . It has a specific gravity of 0.93 and a refractive index of 1.43 . It is completely miscible in water .科学的研究の応用
化学合成における溶媒の使用
3-メトキシ-3-メチルブタナール: は、無毒で揮発性のない特性を持つため、塗料、インク、香料の溶媒として使用されます . 3-メトキシ-3-メチルブタナール は、化学反応の促進または複雑な有機化合物の合成においても同様の役割を果たす可能性があります。
環境科学
この化合物は、OH ラジカルとの反応性と、染料の酸化生成物として同定されていることから、大気化学や環境分解過程の研究における潜在的な応用が示唆されています .
産業用途
Safety and Hazards
作用機序
Target of Action
3-Methoxy-3-methylbutanal (3M3M1B) is a compound that primarily targets the atmospheric environment . It is an essential ingredient of certain odorant products, and its normal use would result in it being emitted into the atmosphere .
Mode of Action
The interaction of 3M3M1B with its targets involves the initiation of oxidation mechanisms by hydroxyl (˙OH) radicals . The oxidation mechanisms and dynamics of 3M3M1B initiated by ˙OH radicals were assessed by the density functional theory and canonical variational transition state theory .
Biochemical Pathways
The degradation of 3M3M1B involves several biochemical pathways. The subsequent oxidation processes of the alkyl radical CH3OC(CH3)2CH2C·HOH indicated that CH3OC(CH3)2CH2CHO was the most favorable product by eliminating an HO2˙ radical . Additionally, the HO2˙ radical could serve as a self-catalyst to affect the above reaction through a double proton transfer process .
Result of Action
The molecular and cellular effects of 3M3M1B’s action primarily involve its role in the atmospheric environment. For instance, with the introduction of NO, CH3OC(CH3)2CH2COOH and HNO2 were found to be the main products, which may be regarded as the new source of atmospheric nitrous acid .
Action Environment
The action of 3M3M1B is significantly influenced by environmental factors. The degradation mechanism of CH3OC(CH3)2CH2CH(OONO2)OH in the presence of water, ammonia, and methylamine was demonstrated, and it was shown that water, ammonia, and methylamine could promote the formation of nitric hydrate and nitrate aerosol .
生化学分析
Biochemical Properties
3-Methoxy-3-methylbutanal plays a significant role in biochemical reactions. It interacts with enzymes such as α-ketoacid decarboxylase and α-ketoacid dehydrogenase, which are involved in its metabolic pathways . These enzymes catalyze the conversion of 3-Methoxy-3-methylbutanal into other metabolites, facilitating various biochemical processes. The interactions between 3-Methoxy-3-methylbutanal and these enzymes are crucial for its function in metabolic pathways.
Cellular Effects
3-Methoxy-3-methylbutanal has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Methoxy-3-methylbutanal can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding the compound’s role in cellular physiology.
Molecular Mechanism
The molecular mechanism of 3-Methoxy-3-methylbutanal involves its interactions with biomolecules at the molecular level. It binds to specific enzymes, such as α-ketoacid decarboxylase and α-ketoacid dehydrogenase, inhibiting or activating their activity . These interactions result in changes in gene expression and enzyme activity, which are critical for the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methoxy-3-methylbutanal can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Methoxy-3-methylbutanal remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . These temporal effects are essential for understanding the compound’s behavior in experimental settings.
Dosage Effects in Animal Models
The effects of 3-Methoxy-3-methylbutanal vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Studies have shown that there are threshold effects for 3-Methoxy-3-methylbutanal, with specific dosages required to achieve desired outcomes without causing toxicity.
Metabolic Pathways
3-Methoxy-3-methylbutanal is involved in several metabolic pathways. It is metabolized by enzymes such as α-ketoacid decarboxylase and α-ketoacid dehydrogenase, which convert it into other metabolites . These metabolic pathways are essential for the compound’s role in biochemical processes, affecting metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 3-Methoxy-3-methylbutanal within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution of 3-Methoxy-3-methylbutanal is crucial for its application in biochemical research.
Subcellular Localization
3-Methoxy-3-methylbutanal is localized in specific subcellular compartments, where it exerts its activity and function . Targeting signals and post-translational modifications direct the compound to particular organelles, affecting its biochemical activity. The subcellular localization of 3-Methoxy-3-methylbutanal is essential for understanding its role in cellular processes.
特性
IUPAC Name |
3-methoxy-3-methylbutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(2,8-3)4-5-7/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEERAMZIKOLMNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457491 | |
| Record name | 3-methoxy-3-methylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181134-54-3 | |
| Record name | 3-methoxy-3-methylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-3-methylbutanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-methoxy-3-methylbutanal formed in the atmosphere?
A1: 3-Methoxy-3-methylbutanal is formed as a product of the reaction between 3-methoxy-3-methyl-1-butanol and hydroxyl radicals (OH) in the atmosphere. [] This reaction is part of the atmospheric degradation pathway of 3-methoxy-3-methyl-1-butanol, a compound used in various industrial applications.
Q2: What is the significance of 3-methoxy-3-methylbutanal formation from an environmental perspective?
A2: Understanding the formation and fate of atmospheric oxidation products like 3-methoxy-3-methylbutanal is crucial for assessing the environmental impact of volatile organic compounds. These products can contribute to air pollution, including the formation of ozone and secondary organic aerosols, which have implications for air quality and climate change. [] Further research is needed to fully elucidate the atmospheric fate and impact of 3-methoxy-3-methylbutanal.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





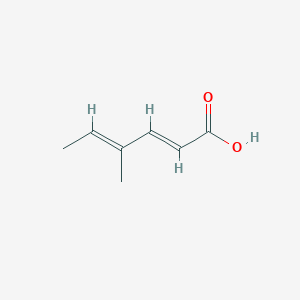
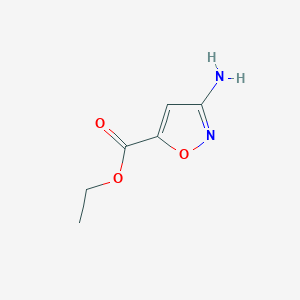
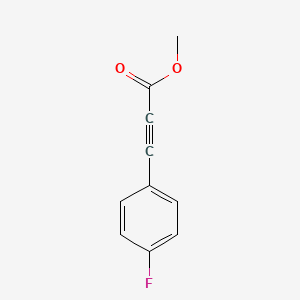

![N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide](/img/structure/B1352672.png)


![3-[3-(Trifluoromethyl)phenoxy]azetidine](/img/structure/B1352677.png)
